Erythronic acid

Description

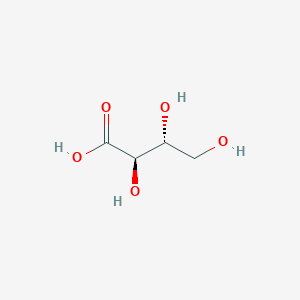

(2R,3R)-2,3,4-trihydroxybutanoic acid has been reported in Pycnandra acuminata with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13752-84-6 |

|---|---|

Molecular Formula |

C4H8O5 |

Molecular Weight |

136.10 g/mol |

IUPAC Name |

(2R,3R)-2,3,4-trihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1 |

InChI Key |

JPIJQSOTBSSVTP-PWNYCUMCSA-N |

Isomeric SMILES |

C([C@H]([C@H](C(=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O |

melting_point |

100 - 102 °C |

Other CAS No. |

13752-84-6 |

physical_description |

Solid |

Synonyms |

erythronic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Erythronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a four-carbon sugar acid, exists as two stereoisomers, D-erythronic acid and L-erythronic acid. It is an endogenous metabolite found in various organisms, from bacteria to humans. Unlike well-defined linear biosynthetic pathways such as glycolysis, the formation of this compound is not attributed to a single, dedicated de novo synthesis route. Instead, it arises as a metabolic byproduct from several key interconnected pathways. This technical guide provides a comprehensive overview of the core biochemical routes leading to the synthesis of this compound, with a focus on the enzymatic reactions, precursor molecules, and regulatory connections. Understanding these pathways is crucial for researchers in metabolic engineering, drug development targeting metabolic processes, and for scientists studying metabolic dysregulation in diseases.

Core Biosynthetic and Formation Pathways

This compound is primarily formed through three main routes:

-

The Pentose Phosphate Pathway (PPP) Route: This is a major source of D-erythronic acid precursors in many organisms.

-

Degradation of L-Ascorbic Acid (Vitamin C): This pathway is a significant contributor to the formation of L-erythronic acid.

-

Non-Enzymatic Oxidation of Carbohydrates: Reactive oxygen species can lead to the formation of this compound from other sugar molecules.

The Pentose Phosphate Pathway Route to D-Erythronic Acid

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. Its primary roles include the production of NADPH and the synthesis of pentose sugars, including the precursor to D-erythronic acid, D-erythrose-4-phosphate.

The key steps leading from D-erythrose-4-phosphate to D-erythronic acid are:

-

Dephosphorylation of D-erythrose-4-phosphate: The phosphate group at the fourth carbon of D-erythrose-4-phosphate is removed by a phosphatase to yield D-erythrose.

-

Oxidation of D-erythrose: D-erythrose is then oxidized to D-erythronic acid.

Alternatively, a more direct enzymatic conversion of the phosphorylated intermediate exists:

-

D-erythrose-4-phosphate Dehydrogenase (Epd): This NAD-dependent enzyme catalyzes the direct oxidation of D-erythrose-4-phosphate to 4-phospho-D-erythronate.[1] In Escherichia coli, this enzyme is encoded by the epd (formerly gapB) gene.[2]

-

Erythronate-4-phosphate Dehydrogenase (PdxB): This enzyme is also involved in the vitamin B6 biosynthesis pathway and catalyzes the oxidation of erythronate-4-phosphate to 3-hydroxy-2-oxo-4-phosphonooxybutanoate.[3][4]

The final step in this alternative route would be the dephosphorylation of 4-phospho-D-erythronate to yield D-erythronic acid, a reaction catalyzed by a phosphatase.

Logical Relationship of the Pentose Phosphate Pathway Route

L-Ascorbic Acid Degradation Pathway to L-Erythronic Acid

L-ascorbic acid (Vitamin C) is a vital antioxidant in many organisms. Its degradation can be a significant source of L-erythronic acid. The process is initiated by the oxidation of L-ascorbic acid.

The key steps are:

-

Oxidation to Dehydroascorbic Acid (DHA): L-ascorbic acid is oxidized to L-dehydroascorbic acid. This can occur both enzymatically and non-enzymatically.

-

Hydrolysis of DHA: L-dehydroascorbic acid is unstable and undergoes hydrolysis to form 2,3-diketo-L-gulonic acid.

-

Decarboxylation and Fragmentation: 2,3-diketo-L-gulonic acid is further degraded through decarboxylation and fragmentation reactions to yield L-xylosone and L-threose. A key intermediate in this process is L-erythrulose.

-

Oxidation to L-Erythronic Acid: L-erythrulose is then oxidized to L-erythronic acid. While the specific enzyme catalyzing this final step in vivo is not definitively characterized, it is likely mediated by an aldehyde dehydrogenase or a related oxidoreductase.

Signaling Pathway of L-Ascorbic Acid Degradation

Non-Enzymatic Formation from N-acetyl-D-glucosamine

In certain physiological and pathological contexts, such as in the synovial fluid of patients with rheumatoid arthritis, this compound can be formed through the non-enzymatic oxidation of N-acetyl-D-glucosamine (GlcNAc). GlcNAc is a component of hyaluronic acid. This process is believed to be mediated by reactive oxygen species (ROS) generated during inflammation. The exact chemical mechanism is complex and involves radical-mediated cleavage of the GlcNAc molecule.

Logical Relationship of Non-Enzymatic Formation

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound precursors.

Table 1: Kinetic Parameters of D-Erythrose-4-Phosphate Dehydrogenase (Epd) from E. coli

| Substrate | KM (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/KM (s-1µM-1) | Conditions | Reference |

| D-Erythrose 4-phosphate | 960 | 91.2 | 200 | 0.21 | pH 8.6, 37°C | [2][5] |

| D-Erythrose 4-phosphate | 510 | - | - | - | pH 8.9, 25°C | [4][5] |

| NAD+ | 74 | 77.2 | 169 | 2.28 | pH 8.6, 37°C | [2][4] |

| NAD+ | 800 | - | 20 | 0.025 | - | [5][6] |

| Glyceraldehyde 3-phosphate | 1100 | - | - | - | pH 8.9, 25°C | [4] |

Table 2: Kinetic Parameters of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) with Erythrose-4-Phosphate

| Enzyme Source | Substrate | Rate of Oxidation (s-1) | Rate-Limiting Step | Reference |

| Bacillus stearothermophilus | Erythrose 4-phosphate | 0.1 | Acylation | [6] |

| E. coli (GapB-encoded) | Erythrose 4-phosphate | 280 (acylation), 20 (deacylation) | - | [6] |

| E. coli (GapB-encoded) | Glyceraldehyde 3-phosphate | 0.12 | Hydride transfer | [6] |

Experimental Protocols

General Protocol for Metabolite Extraction from Biological Samples for Organic Acid Analysis

This protocol provides a general framework for the extraction of small polar metabolites, including this compound, from biological samples such as cells, tissues, or biofluids.

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Internal standards (e.g., isotopically labeled organic acids)

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cell cultures, metabolism can be quenched by aspirating the medium and adding ice-cold saline or methanol.

-

Homogenization (for tissues): Homogenize frozen tissue samples in pre-chilled 80% methanol using a bead beater or other appropriate homogenizer.

-

Extraction:

-

For cell pellets or biofluids, add a volume of ice-cold 80% methanol containing internal standards.

-

Vortex the sample vigorously for 1 minute.

-

Incubate the sample at -20°C for at least 1 hour to allow for protein precipitation.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the analytical platform to be used (e.g., 50% acetonitrile for LC-MS).

Assay for D-Erythrose-4-Phosphate Dehydrogenase (Epd) Activity

This spectrophotometric assay measures the activity of Epd by monitoring the production of NADH.

Principle: D-Erythrose 4-phosphate + NAD+ --(Epd)--> 4-Phospho-D-erythronate + NADH + H+

The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.6)

-

D-Erythrose 4-phosphate solution (substrate)

-

NAD+ solution

-

Purified Epd enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+, and D-erythrose 4-phosphate.

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add the Epd enzyme solution to the cuvette to initiate the reaction. Mix quickly by inverting the cuvette.

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.

-

Calculation of Activity: Determine the initial linear rate of the reaction (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in units (µmol of NADH formed per minute).

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column or a column suitable for polar analyte separation (e.g., HILIC).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute this compound.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. For this compound (C4H8O5, MW: 136.10), the deprotonated molecule [M-H]- at m/z 135.04 would be the precursor ion. Product ions would be generated by fragmentation.

-

Internal Standard: A stable isotope-labeled this compound would be ideal.

-

Procedure:

-

Sample Preparation: Prepare metabolite extracts as described in Protocol 1.

-

Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a matrix similar to the samples.

-

Analysis: Inject the prepared samples and calibration standards into the HPLC-MS/MS system.

-

Quantification: Integrate the peak areas of the MRM transitions for this compound and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the samples.

Experimental Workflows

Workflow for Investigating this compound Biosynthesis

References

- 1. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]

- 2. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. ptools.cottongen.org [ptools.cottongen.org]

- 6. Comparative enzymatic properties of GapB-encoded erythrose-4-phosphate dehydrogenase of Escherichia coli and phosphorylating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of Erythronic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a four-carbon sugar acid with the chemical formula C₄H₈O₅, and its stereoisomers, are of significant interest in various scientific fields, including drug development and metabolic research. The stereochemistry of these molecules plays a crucial role in their biological activity. This technical guide provides a comprehensive overview of the primary stereoselective methods for synthesizing the four stereoisomers of 2,3,4-trihydroxybutanoic acid: D-erythronic acid, L-erythronic acid, D-threonic acid, and L-threonic acid. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound stereoisomers predominantly relies on two main strategies: the use of chiral pool starting materials and asymmetric synthesis methodologies. The choice of starting material and synthetic route dictates the stereochemical outcome.

1. Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products as starting materials. Common precursors include carbohydrates like D-glucose and L-arabinose, and other chiral molecules such as L-ascorbic acid (Vitamin C) and tartaric acid. The inherent chirality of these starting materials is transferred to the target molecule through a series of stereocontrolled reactions.

2. Asymmetric Synthesis: These methods introduce chirality into an achiral or prochiral substrate through the use of chiral reagents or catalysts. A key technique in this category is the Sharpless asymmetric dihydroxylation, which allows for the stereospecific creation of vicinal diols, crucial intermediates in the synthesis of these sugar acids.

Comparative Data on Synthetic Routes

The following tables summarize quantitative data from various reported syntheses of erythronic and threonic acid stereoisomers, allowing for a direct comparison of their efficiencies.

| Starting Material | Target Isomer | Key Reactions | Overall Yield (%) | Enantiomeric/Diastereomeric Purity | Reference |

| D-Glucose | D-Erythronic Acid | Cyanohydrin formation, hydrolysis, reduction | 90 (for the final reduction step) | Not Reported | |

| L-Ascorbic Acid | L-Threonic Acid | Oxidation with hydrogen peroxide | 43-55 | >99% Purity | |

| D-Arabinose | D-Erythronic Acid | Not specified in detail | Not Reported | Not Reported | |

| L-Arabinose | L-Erythronic Acid | Not specified in detail | Not Reported | Not Reported | |

| D-Tartaric Acid | D-Threonic Acid | Not specified in detail | Not Reported | Not Reported | |

| L-Tartaric Acid | L-Threonic Acid | Not specified in detail | Not Reported | Not Reported |

Detailed Experimental Protocols

Synthesis of L-Threonic Acid from L-Ascorbic Acid

This protocol is adapted from a patented method for the preparation of L-threonic acid via the oxidation of L-ascorbic acid.

Materials:

-

L-Ascorbic Acid (10 kg)

-

Deionized Water (200 L)

-

35% Hydrogen Peroxide (12 L)

-

Calcium Hydroxide (4.5 kg)

-

Catalase

-

Ethanol

Procedure:

-

Dissolve 10 kg of L-ascorbic acid in 200 L of deionized water in a suitable reaction vessel.

-

To the solution, add 12 L of 35% hydrogen peroxide, ensuring the temperature is maintained at or below 20°C.

-

Slowly add 4.5 kg of calcium hydroxide to the reaction mixture, controlling the temperature at 35°C.

-

Allow the reaction to proceed for 3 hours at 35°C.

-

After the reaction is complete, add catalase to decompose any remaining hydrogen peroxide and remove molecular oxygen from the solution.

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to a syrupy consistency.

-

Add 20 L of ethanol to the syrup and heat to dissolve.

-

Allow the solution to crystallize at room temperature for 24 hours.

-

Collect the crystalline L-threonic acid product.

Yield: 43% (based on L-ascorbic acid) Purity: >99%

Synthesis of D-Erythronic Acid from D-Glucose

This synthesis involves a multi-step sequence starting with the Kiliani-Fischer cyanohydrin synthesis on D-glyceraldehyde (derived from D-glucose), followed by hydrolysis and reduction.

Overall Reaction Scheme: D-Glyceraldehyde → D-Erythronic and D-Threonic acids (via cyanohydrin) → Tri-O-acetyl-D-erythronyl chloride → Tri-O-acetyl-aldehydo-D-erythrose → D-Erythrose

While a detailed, contemporary, and complete experimental protocol for the entire sequence from D-glucose is not available in a single source, the final reduction step of tri-O-acetyl-D-erythronyl chloride via a Rosenmund reduction has been reported with a high yield.

Key Reduction Step (Rosenmund Reduction):

-

Substrate: Tri-O-acetyl-D-erythronyl chloride

-

Reagent: Hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline)

-

Product: Tri-O-acetyl-aldehydo-D-erythrose

-

Yield: Approximately 90% for this step.

Subsequent hydrolysis of the acetyl groups and oxidation of the aldehyde would yield D-erythronic acid.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for erythronic and threonic acid stereoisomers.

A Technical Guide to the Natural Sources of D-Erythronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronic acid, a four-carbon sugar acid, is an endogenous metabolite found in various biological systems. While its precise physiological role is still under investigation, its association with metabolic pathways such as the pentose phosphate pathway and its presence in various biological fluids suggest its potential significance in cellular metabolism and as a biomarker for certain diseases. This technical guide provides a comprehensive overview of the known natural sources of D-Erythronic acid, with a particular focus on its occurrence in the plant kingdom. It also details the current understanding of its biosynthesis, and outlines experimental protocols for its extraction and quantification. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the study and potential applications of D-Erythronic acid.

Introduction

D-Erythronic acid is a carbohydrate that has been identified in various biological fluids, including aqueous humor, cerebrospinal fluid, and blood.[1] It is considered to be an oxidative product of N-acetyl-D-glucosamine and a degradation product of glycated lysine residues.[1] Elevated levels of D-Erythronic acid have been linked to certain metabolic disorders, highlighting its potential as a biomarker. While its presence in mammals is established, the broader distribution of D-Erythronic acid in nature, particularly in plants and microorganisms, is an area of ongoing research. This guide synthesizes the current knowledge on the natural sources of this compound.

Natural Occurrence of D-Erythronic Acid

The identification of D-Erythronic acid in natural sources has been limited, with the most notable example being its presence in the plant kingdom.

Plants

The most well-documented plant source of D-Erythronic acid is Pycnandra acuminata, a tree endemic to New Caledonia.[2] This plant is a hyperaccumulator of nickel, and its latex is known for its distinct blue-green color due to high concentrations of this metal. While the primary focus of research on Pycnandra acuminata has been its remarkable ability to accumulate nickel, metabolomic studies have also identified the presence of D-Erythronic acid within this plant.

At present, quantitative data on the concentration of D-Erythronic acid in Pycnandra acuminata is not available in the public domain. Further research is required to determine the concentration of this sugar acid in various tissues of the plant, which would be crucial for evaluating its potential as a viable natural source.

Microorganisms and Other Sources

Currently, there is a lack of substantial evidence for the production of D-Erythronic acid as a significant metabolite in microorganisms. While the pentose phosphate pathway, a potential precursor pathway for D-Erythronic acid biosynthesis, is widespread in microbes, the specific enzymatic steps leading to its formation have not been elucidated.

D-Erythronic acid has also been detected in human urine, where its presence is considered a normal physiological finding.

Biosynthesis of D-Erythronic Acid

The precise biosynthetic pathway of D-Erythronic acid in natural sources has not been fully elucidated. However, its structural relationship with D-erythrose, an intermediate in the pentose phosphate pathway (PPP), strongly suggests a direct metabolic link.

The proposed biosynthetic route involves the oxidation of D-erythrose. D-erythrose is a four-carbon aldose sugar that plays a role in the biosynthesis of aromatic amino acids and is a key component of the pentose phosphate pathway.[3][4] The oxidation of the aldehyde group of D-erythrose would yield D-Erythronic acid. This reaction could potentially be catalyzed by a dehydrogenase enzyme with specificity for D-erythrose. However, a specific D-erythrose dehydrogenase responsible for this conversion has not yet been identified in plants or microorganisms.

Proposed Biosynthetic Pathway of D-Erythronic Acid

Caption: Proposed biosynthesis of D-Erythronic acid from D-erythrose.

Experimental Protocols

Extraction of D-Erythronic Acid from Plant Tissues

The extraction of small, polar molecules like sugar acids from complex plant matrices requires specific protocols to ensure efficient recovery and minimize degradation. The following is a general workflow for the extraction of D-Erythronic acid from plant tissues, based on established methods for sugar and sugar acid analysis.

Experimental Workflow for D-Erythronic Acid Extraction

Caption: General workflow for the extraction of D-Erythronic acid from plant tissue.

Detailed Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity. The frozen tissue is then lyophilized (freeze-dried) and ground to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

-

Add 10 mL of 80% (v/v) ethanol.

-

Vortex thoroughly and incubate at 60-80°C for 15-30 minutes to facilitate the extraction of soluble compounds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet two more times to ensure complete recovery. Pool the supernatants.

-

-

Solvent Removal and Sample Cleanup:

-

Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the aqueous extract in a small volume of ultrapure water.

-

For further purification and to remove interfering compounds, the aqueous extract can be passed through a solid-phase extraction (SPE) cartridge. Anion exchange cartridges are suitable for retaining acidic compounds like D-Erythronic acid.

-

After washing the cartridge to remove neutral and basic compounds, D-Erythronic acid can be eluted with an acidic solvent (e.g., formic acid in water).

-

Quantification of D-Erythronic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of small, volatile, and thermally stable compounds. For non-volatile compounds like sugar acids, a derivatization step is necessary to increase their volatility.

Derivatization Protocol (Trimethylsilylation):

-

Dry the purified extract containing D-Erythronic acid completely under a stream of nitrogen.

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects the carbonyl group.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at 70°C, hold for a few minutes, and then ramp up to 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is often used to increase sensitivity and selectivity by monitoring characteristic ions of the D-Erythronic acid-TMS derivative.

Data Presentation

Currently, there is a notable absence of quantitative data in the scientific literature regarding the concentration of D-Erythronic acid in its known natural sources. The table below is provided as a template for future research findings.

| Natural Source | Plant Part/Organism | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Pycnandra acuminata | Latex | Data not available | - | [2] |

| Pycnandra acuminata | Leaves | Data not available | - | [3. 5] |

| Pycnandra acuminata | Stems | Data not available | - | [3. 5] |

| Other potential sources | - | Data not available | - | - |

Conclusion and Future Perspectives

The study of D-Erythronic acid from natural sources is a field with considerable potential for discovery. While Pycnandra acuminata stands as the primary identified plant source, a systematic screening of other plant species, particularly those with unique metabolic pathways, may reveal additional sources. Furthermore, the exploration of microbial metabolic diversity could uncover microorganisms capable of producing this sugar acid.

Future research should prioritize the following:

-

Quantitative Analysis: Determining the concentration of D-Erythronic acid in Pycnandra acuminata and other potential sources is a critical next step.

-

Biosynthetic Pathway Elucidation: The identification and characterization of the enzymes responsible for the conversion of D-erythrose to D-Erythronic acid will provide a deeper understanding of its metabolic role.

-

Bioactivity Screening: Investigating the biological activities of D-Erythronic acid could reveal potential applications in medicine and biotechnology.

This technical guide provides a foundation for researchers to build upon in their exploration of the natural world for D-Erythronic acid and its potential applications. The methodologies and information presented herein are intended to facilitate further investigation into this intriguing and potentially valuable biomolecule.

References

L-Erythronic Acid: A Comprehensive Technical Guide to its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

L-erythronic acid, a naturally occurring sugar acid, is increasingly recognized for its role in endogenous carbohydrate metabolism and its potential as a biomarker in various metabolic diseases.[1][2] This technical guide provides an in-depth overview of the core chemical properties of L-erythronic acid, detailed experimental protocols for their determination, and a standardized workflow for its characterization, designed to support research and development activities.

Core Chemical and Physical Properties

L-erythronic acid ((2S,3S)-2,3,4-trihydroxybutanoic acid) is a C4 sugar acid with the molecular formula C₄H₈O₅ and a molecular weight of 136.10 g/mol .[3][4] Its structure, featuring multiple hydroxyl groups and a carboxylic acid function, dictates its physicochemical behavior.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of L-erythronic acid, compiled from various chemical databases. Note that some values are computed predictions and should be confirmed by experimental data where critical.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 13752-84-6 | [3][4] |

| PubChem CID | 10149650 | [4][5][6] |

| Molecular Formula | C₄H₈O₅ | [3][4] |

| Molecular Weight | 136.10 g/mol | [3][4] |

| IUPAC Name | (2S,3S)-2,3,4-trihydroxybutanoic acid | [4] |

| Canonical SMILES | C(--INVALID-LINK--O)O">C@@HO)O | [3][4] |

| Physical Properties | ||

| Melting Point | 100 - 102 °C (for Erythronic acid) | [7] |

| Boiling Point (Predicted) | 518.9 °C at 760 mmHg | [3] |

| Water Solubility | ≥ 100 mg/mL (734.75 mM) | [1] |

| Density (Predicted) | 1.65 g/cm³ | [3] |

| Optical Activity | [α]/D +34±4° (c = 0.1 in 1 M HCl, for L-erythronic acid lithium salt) | [8] |

| Chemical Properties | ||

| pKa (Strongest Acidic) | 3.4 (Predicted) | [9] |

| XLogP3 | -2.1 | [3] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

Experimental Protocols

This section outlines detailed methodologies for determining the key chemical properties of L-erythronic acid. These are generalized protocols and may require optimization based on laboratory conditions and instrumentation.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry L-erythronic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of L-erythronic acid is added to a known volume of deionized water in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid.

-

Quantification: The concentration of L-erythronic acid in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Methodology:

-

Sample Preparation: A known concentration of L-erythronic acid is dissolved in deionized, carbonate-free water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, delivered via a burette.

-

Titration: The titrant is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

L-Erythronic Acid in Metabolic Context

While a specific signaling pathway directly initiated by L-erythronic acid is not well-defined, it is known to be an endogenous metabolite of carbohydrates. It can be formed from the degradation of ascorbic acid or through the oxidation of N-acetyl-D-glucosamine, a component of hyaluronic acid.[9] Its presence and concentration in biological fluids are linked to metabolic conditions such as hyperuricemia and transaldolase deficiency, suggesting its role as a biomarker for metabolic dysregulation and oxidative stress.[1][2]

Visualized Workflows

General Workflow for Natural Product Characterization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of a natural product like L-erythronic acid from a biological matrix.

Caption: Workflow for the characterization of L-erythronic acid.

Logical Flow for pKa Determination

The diagram below outlines the logical steps involved in determining the pKa of L-erythronic acid using potentiometric titration.

Caption: Logical workflow for pKa determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. L-erythronic acid | C4H8O5 | CID 10149650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-erythronic acid | C4H8O5 | CID 10149650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. www1.udel.edu [www1.udel.edu]

Erythronic Acid in Mammals: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid, has been identified as an endogenous metabolite in mammals. It is considered a normal organic acid and has been detected in various biological fluids, including blood, urine, cerebrospinal fluid (CSF), and synovial fluid. Its origins are believed to be from the degradation of ascorbic acid or from glycated proteins. This technical guide provides a comprehensive overview of the current understanding of this compound in mammalian systems, including its biosynthesis, quantitative data, and proposed analytical methods.

Quantitative Data

The concentration of this compound has been quantified in human blood. The table below summarizes the available data.

| Biological Fluid | Condition | Age Group | Concentration Range (µM) | Reference |

| Blood | Normal | Adult (>18 years old) | 2.0 (0.0-5.0) | --INVALID-LINK--[1] |

Further research is required to establish reference ranges in other mammalian tissues and fluids and across different physiological and pathological states.

Metabolic Pathway

Currently, a specific signaling pathway directly initiated by this compound has not been elucidated. However, a metabolic pathway for its biosynthesis has been proposed, linking it to the pentose phosphate pathway (PPP).

This proposed pathway involves the conversion of the PPP intermediate erythrose 4-phosphate (E4P) to this compound. This conversion is thought to be a result of the promiscuous activity of two glycolytic enzymes: glyceraldehyde phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK). These enzymes convert E4P to 4-phosphoerythronate, which is then dephosphorylated by phosphoglycolate phosphatase (PGP) to yield this compound.

Below is a diagram illustrating this proposed metabolic pathway.

Experimental Protocols

The following are detailed methodologies for the detection and quantification of this compound in biological samples, based on established methods for organic acid analysis.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of organic acids in urine and can be adapted for this compound.

a. Sample Preparation and Extraction:

-

Urine Collection: Collect a mid-stream urine sample in a sterile container.

-

Normalization: To account for urine dilution, determine the creatinine concentration of the sample. The volume of urine used for extraction should be normalized to a constant creatinine concentration (e.g., 1 µmol of creatinine)[2].

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or a non-endogenous organic acid with similar chemical properties) to the normalized urine sample.

-

Acidification: Acidify the sample to a pH of less than 2 by adding 6 M HCl[3].

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases. Repeat the extraction process to ensure complete recovery.

-

Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

b. Derivatization:

-

To increase volatility for GC analysis, the dried extract must be derivatized.

-

Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine to the dried extract[4][5].

-

Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to allow for the formation of trimethylsilyl (TMS) derivatives.

c. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for organic acid analysis (e.g., a DB-5MS column).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a gradual ramp to a final temperature to ensure separation of the analytes.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) ionization.

-

Scan Mode: Operate the mass spectrometer in full scan mode to identify the components of the sample.

-

Selected Ion Monitoring (SIM): For quantification, use SIM mode to monitor characteristic ions of the this compound-TMS derivative and the internal standard.

-

d. Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion.

Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure for the analysis of small polar metabolites in plasma and can be adapted for this compound.

a. Sample Preparation:

-

Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent such as acetonitrile or methanol to the plasma sample in a 3:1 or 4:1 ratio.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: Use a reverse-phase C18 column or a column designed for polar molecule separation (e.g., HILIC).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as this compound is a carboxylic acid.

-

Analysis Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation.

-

MRM Transitions: The specific precursor-to-product ion transition for this compound would need to be determined by infusing a pure standard.

-

c. Data Analysis:

-

Develop a calibration curve using known concentrations of pure this compound standard.

-

Quantify the concentration of this compound in the plasma sample by comparing its peak area to the calibration curve. An internal standard should be used to correct for variations in sample preparation and instrument response.

Logical Workflow for this compound Analysis

The following diagram outlines the general workflow for the quantification of this compound in a biological sample.

Conclusion

This compound is an established endogenous metabolite in mammals, with a proposed link to the pentose phosphate pathway. While quantitative data is currently limited, established analytical techniques such as GC-MS and LC-MS/MS provide robust platforms for its further investigation. The detailed protocols and workflows presented in this guide offer a foundation for researchers to explore the role of this compound in health and disease, and for drug development professionals to consider its potential as a biomarker or therapeutic target. Further research is warranted to fully elucidate its physiological functions and regulatory mechanisms.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000613) [hmdb.ca]

- 2. metbio.net [metbio.net]

- 3. aurametrix.weebly.com [aurametrix.weebly.com]

- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Erythronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronic acid is an endogenous carbohydrate metabolite that has been detected in various human biological fluids, including urine, plasma, cerebrospinal fluid, and synovial fluid. While its precise biological functions and metabolic pathways are still under investigation, current evidence suggests its origin from the degradation of ascorbic acid and the metabolism of N-acetyl-D-glucosamine. This technical guide provides a comprehensive overview of the current understanding of the endogenous production of this compound, including its biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

This compound, a four-carbon sugar acid, is a naturally occurring metabolite in the human body. Its presence in various biological matrices points towards its involvement in endogenous metabolic processes. Understanding the pathways of its formation and its physiological roles is crucial for elucidating its potential as a biomarker or a therapeutic target in various diseases. This guide synthesizes the current knowledge on the endogenous production of this compound, with a focus on its biosynthetic origins and analytical methodologies.

Biosynthesis of this compound

The endogenous production of this compound is believed to primarily stem from two main precursors: ascorbic acid (Vitamin C) and N-acetyl-D-glucosamine. The detailed enzymatic steps and regulatory mechanisms are still areas of active research.

Degradation of Ascorbic Acid

While initial hypotheses suggested a direct conversion, the degradation of ascorbic acid in mammals is now understood to be a more complex process that may indirectly lead to the formation of this compound precursors. The currently accepted pathway involves the following steps[1][2]:

-

Oxidation of Ascorbic Acid: Ascorbic acid is first oxidized to dehydroascorbic acid.

-

Hydrolysis to 2,3-diketo-L-gulonate: Dehydroascorbic acid is then hydrolyzed to 2,3-diketo-L-gulonate.

-

Spontaneous Degradation: 2,3-diketo-L-gulonate spontaneously degrades into several products, including oxalate, CO2, and L-erythrulose[1][2].

While this compound is not a direct product of this degradation cascade, it is plausible that L-erythrulose may serve as a precursor for the eventual formation of this compound through subsequent enzymatic or non-enzymatic reactions, although this link is yet to be definitively established.

Figure 1: Proposed pathway of ascorbic acid degradation and potential link to this compound.

Metabolism of N-acetyl-D-glucosamine

N-acetyl-D-glucosamine (GlcNAc) is another proposed precursor for this compound. GlcNAc is a key component of various biopolymers, such as hyaluronic acid and peptidoglycan, and its metabolic pathways are intricate[3][4]. While the precise enzymatic steps leading to this compound from GlcNAc have not been fully elucidated, it is hypothesized that oxidative processes are involved.

Further research is required to identify the specific enzymes and intermediate metabolites in the conversion of N-acetyl-D-glucosamine to this compound.

Biological Functions and Significance

The biological roles of endogenous this compound are not yet well-defined. However, its classification as a carbohydrate metabolite suggests potential involvement in cellular energy metabolism. One study has indicated that this compound may play a role in the onset and improvement of hyperuricemia and is related to mitochondrial dysfunction in transaldolase deficiency[5]. Further investigation into its physiological and pathophysiological significance is warranted to uncover its potential roles in health and disease.

Quantitative Data

Limited quantitative data on the concentration of this compound in human biological fluids is available. The following table summarizes the reported values from a study analyzing urine samples from normal adults and neonates.

| Biological Matrix | Population | Concentration (relative to creatinine) | Reference |

| Urine | Normal Adults | Relatively large amounts | [1] |

| Urine | Neonates | Significantly more than adults | [1] |

Note: The original study reports relative amounts and does not provide specific concentration values.

Further studies are needed to establish reference ranges for this compound in various biological fluids, which will be crucial for its potential use as a clinical biomarker.

Experimental Protocols

The detection and quantification of this compound in biological samples typically involve gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization.

Sample Preparation for Urinary Organic Acid Analysis

This protocol is a general procedure for the analysis of organic acids in urine and can be adapted for the specific quantification of this compound[6][7][8][9].

5.1.1. Materials and Reagents

-

Urine sample

-

Internal standards (e.g., tropic acid, 2-ketocaproic acid)

-

Hydroxylamine hydrochloride

-

5M HCl

-

Sodium chloride (solid)

-

Ethyl acetate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Glass extraction tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

5.1.2. Extraction and Derivatization Protocol

-

Sample Preparation: To a clean glass tube, add a volume of urine equivalent to 1 µmole of creatinine. Add internal standards.

-

Oximation: Add hydroxylamine hydrochloride to form oxime derivatives of ketoacids and incubate.

-

Acidification: Acidify the sample to a pH of less than 2 with 5M HCl.

-

Salt Saturation: Add solid sodium chloride to saturate the solution and mix thoroughly.

-

Solvent Extraction: Add ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction.

-

Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add BSTFA with 1% TMCS and pyridine. Cap the vial and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system for analysis.

Figure 2: General workflow for urinary organic acid analysis by GC-MS.

GC-MS Parameters

The following are general GC-MS parameters that can be optimized for the analysis of this compound TMS derivatives.

-

Gas Chromatograph:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification of the this compound derivative can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to implicate this compound in specific signaling pathways. Future research should focus on identifying potential protein interactions and downstream effects of this compound to elucidate its role in cellular communication.

Conclusion

This technical guide has summarized the current understanding of the endogenous production of this compound. While its origins are linked to the metabolism of ascorbic acid and N-acetyl-D-glucosamine, the precise biosynthetic pathways and regulatory mechanisms remain to be fully characterized. The provided experimental protocols for GC-MS analysis offer a starting point for researchers to quantify this metabolite in biological samples. Further investigation into the biological functions and clinical relevance of this compound is crucial and may reveal its importance in human health and disease. This guide serves as a foundational document to stimulate and support future research in this emerging area of metabolomics.

References

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. erndim.org [erndim.org]

- 7. aurametrix.weebly.com [aurametrix.weebly.com]

- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. metbio.net [metbio.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Erythronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronate is a sugar acid anion derived from the four-carbon sugar erythrose. It has garnered increasing interest in the scientific community due to its role as a metabolite in various biological systems, its connection to the pentose phosphate pathway (PPP), and its potential as a biomarker in disease states, including cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of erythronate, details relevant experimental protocols, and visualizes its key metabolic pathways.

Physical and Chemical Properties

Erythronate is the conjugate base of erythronic acid. The available experimental data primarily pertains to this compound, which exists as a solid at room temperature.[5] A summary of its physical and chemical properties is presented in Table 1. It is important to note that while experimental data for some properties are available, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound and Erythronate

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₈O₅ (this compound) | Experimental | [5][6] |

| C₄H₇O₅⁻ (Erythronate) | Experimental | [6] | |

| Molecular Weight | 136.10 g/mol (this compound) | Computed | [5] |

| 135.10 g/mol (D-Erythronate) | Computed | [6] | |

| Physical State | Solid | Experimental | [5] |

| Melting Point | 100 - 102 °C | Experimental | [5] |

| Boiling Point | Not available | - | |

| Solubility in Water | Predicted to be high (488 g/L) | Predicted | |

| pKa (Strongest Acidic) | ~3.4 | Predicted |

Spectroscopic Data

Detailed experimental spectra for erythronate are not widely available in the public domain. However, information from Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for its detection and quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For GC-MS analysis, erythronate is typically derivatized, for example, by trimethylsilylation (TMS), to increase its volatility.[7]

-

Fragmentation: The trimethylsilyl derivative of erythronate produces characteristic fragment ions upon electron ionization. A notable fragment ion observed is at a mass-to-charge ratio (m/z) of 409, which contains all four carbon atoms of the original molecule.[7] In stable isotope labeling studies using [U-¹³C₆]glucose, this fragment shifts to m/z 413, confirming that all four carbons of erythronate are derived from glucose.[7] Another significant ion for quantification is observed at m/z 292.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A predicted ¹³C NMR spectrum for this compound in D₂O is available in the Human Metabolome Database.[8]

Infrared (IR) Spectroscopy:

-

Experimental FT-IR spectra for erythronate are not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of erythronate are not explicitly published. However, standard methodologies for compounds of similar nature, such as sugar acids, are applicable. Below is a detailed protocol for the analysis of erythronate in biological samples using GC-MS, based on published studies.[1][9]

Protocol: Quantification of Erythronate in Biological Samples by GC-MS

1. Sample Preparation and Metabolite Extraction:

-

Cell Culture: Culture cells (e.g., A549 lung carcinoma cells) in appropriate media. For stable isotope labeling, culture in media containing a 1:1 mixture of unlabeled and [U-¹³C₆]glucose.[7]

-

Extraction:

-

Aspirate the culture medium and wash the cells with an appropriate buffer (e.g., phosphate-buffered saline).

-

Quench metabolism by adding a cold solvent mixture, such as methanol/water (e.g., 7:1 v/v).[10]

-

Scrape the cells and collect the cell suspension.

-

Perform centrifugation to pellet cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant, for example, using a vacuum concentrator.

-

2. Derivatization:

-

To the dried metabolite extract, add a derivatization agent to increase the volatility of erythronate for GC analysis. A common method is trimethylsilylation (TMS).

-

Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Subsequently, add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column, such as a DB-5ms.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

-

Temperature Program:

-

Injection: Inject the derivatized sample into the GC inlet.

-

-

Mass Spectrometer (MS) Conditions:

4. Data Analysis:

-

Peak Identification: Identify the peak corresponding to the TMS-derivative of erythronate based on its retention time and mass spectrum.

-

Quantification: Quantify erythronate by integrating the peak area of a characteristic ion (e.g., m/z 292 or 409) and comparing it to a standard curve prepared with known concentrations of erythronate.[1][7]

Biological Role and Metabolic Pathways

Erythronate is an intermediate in cellular metabolism, primarily linked to the pentose phosphate pathway (PPP).[1][2] Its accumulation has been observed in various cancer cell lines, suggesting a role in metabolic reprogramming in cancer.[1][4] Two primary biosynthetic pathways for erythronate from the PPP intermediate erythrose-4-phosphate (E4P) have been described.[1][2][11]

Pathway 1: Oxidation followed by Dephosphorylation

In this pathway, erythrose-4-phosphate is first oxidized to 4-phosphoerythronate (4PE). This reaction can be catalyzed by the off-target activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Subsequently, 4-phosphoerythronate is dephosphorylated by phosphoglycolate phosphatase (PGP) to yield erythronate.[1] This pathway is considered a detoxification mechanism, as 4-phosphoerythronate can inhibit the PPP enzyme 6-phosphogluconate dehydrogenase.[1]

Caption: Pathway 1 of Erythronate Biosynthesis.

Pathway 2: Dephosphorylation followed by Oxidation

An alternative route involves the initial dephosphorylation of erythrose-4-phosphate to form erythrose. This step is catalyzed by a yet-to-be-fully-identified phosphatase.[1] The resulting erythrose is then oxidized to erythronate, a reaction predominantly catalyzed by aldehyde dehydrogenase 1A1 (ALDH1A1).[1][4][11]

Caption: Pathway 2 of Erythronate Biosynthesis.

Experimental Workflow for Pathway Elucidation

The elucidation of these biosynthetic pathways often involves stable isotope tracing studies coupled with mass spectrometry. A general workflow for such an experiment is outlined below.

Caption: Workflow for Metabolic Pathway Elucidation.

Conclusion

Erythronate is a metabolite of growing significance with established links to the pentose phosphate pathway and potential implications in cancer metabolism. This guide summarizes the current knowledge of its physical and chemical properties, highlighting the need for more comprehensive experimental characterization. The provided metabolic pathways and experimental workflow offer a foundational understanding for researchers and professionals in drug development and related scientific fields. Further investigation into the precise enzymatic regulation of erythronate biosynthesis and its downstream effects is warranted to fully elucidate its biological functions and therapeutic potential.

References

- 1. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. P. aeruginosa Metabolome Database: erythronate-4-phosphate (PAMDB110580) [pseudomonas.umaryland.edu]

- 5. This compound | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Erythronate | C4H7O5- | CID 20849007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000613) [hmdb.ca]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0000613) [hmdb.ca]

The Role of Erythronic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronic acid is an endogenous sugar acid found in human biological fluids. While not a central component of core energy or anabolic pathways, its role in cellular metabolism is significant, primarily as a key biomarker for Transaldolase Deficiency (TALDO), a rare inborn error of the pentose phosphate pathway (PPP). In this state of metabolic dysregulation, the accumulation of specific PPP intermediates leads to a dramatic increase in this compound synthesis and excretion. This guide provides a detailed examination of the metabolic context of this compound, quantitative data on its levels in health and disease, protocols for its detection, and a visualization of its biochemical origin.

Introduction: this compound in a Metabolic Context

This compound (C₄H₈O₅) is a four-carbon sugar acid that exists as an endogenous metabolite in humans, detectable in plasma, urine, cerebrospinal fluid, and synovial fluid.[1] It is not considered a primary substrate for energy production or a major biosynthetic precursor in core cellular metabolism. Instead, its clinical and research significance stems from its direct connection to the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH (for reductive biosynthesis and oxidative stress defense) and producing precursors for nucleotide synthesis, such as ribose-5-phosphate.[2][3] A key enzyme in the reversible, non-oxidative phase of this pathway is transaldolase (TALDO). TALDO catalyzes the transfer of a three-carbon dihydroxyacetone group from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, yielding erythrose-4-phosphate and fructose-6-phosphate.[1][4]

In individuals with Transaldolase Deficiency, this reaction is impaired, leading to the accumulation of upstream metabolites, including sedoheptulose-7-phosphate and erythrose-4-phosphate.[4][5] This metabolic block shunts these precursors into an alternative, less-characterized pathway, resulting in the significantly increased production of this compound.[6][7] Consequently, urinary this compound has been identified as a novel and major hallmark of TALDO deficiency.[8]

Quantitative Data: this compound as a Biomarker

The most striking quantitative data for this compound relates to its vastly different concentrations in the urine of healthy individuals versus those with Transaldolase Deficiency. This differential serves as a powerful diagnostic marker for the disease.

| Population | Urinary this compound Concentration (μmol/mmol creatinine) | Reference |

| TALDO-Deficient Patients | 350 - 2900 | [8] |

| Healthy Control Group (Children, n=100) | < 50 | [8] |

| NMR Detection Limit (in a separate study) | > 60 | [9] |

Table 1: Comparison of Urinary this compound Concentrations.

Experimental Protocols for Detection and Quantification

The primary analytical methods for the reliable identification and quantification of this compound in biological samples, particularly urine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a gold-standard technique for analyzing urinary organic acids due to its high sensitivity and specificity.[10] The general workflow involves extraction, chemical derivatization to increase volatility, and subsequent analysis.

Methodology:

-

Sample Collection and Normalization:

-

A random urine sample is collected.[10]

-

The urinary creatinine concentration is measured to normalize the volume of urine used for extraction. This corrects for variations in urine dilution. For example, the volume of urine extracted is adjusted to correspond to a standard creatinine concentration (e.g., 1 mmol/L).[11]

-

-

Extraction:

-

An appropriate volume of urine is transferred to a glass tube.

-

An internal standard (e.g., a stable isotope-labeled organic acid not typically found in urine) is added to account for extraction variability and to aid in quantification.[11]

-

The sample is acidified to a pH of approximately 1-2 by adding hydrochloric acid (HCl).[12]

-

Liquid-liquid extraction is performed by adding an immiscible organic solvent, such as ethyl acetate. The mixture is vortexed vigorously and then centrifuged to separate the layers.[12][13]

-

The organic (top) layer, containing the organic acids, is carefully transferred to a new tube. This step is often repeated to maximize recovery.[12]

-

-

Derivatization:

-

The organic solvent is evaporated to dryness under a stream of nitrogen gas.[14]

-

To make the non-volatile organic acids suitable for gas chromatography, they must be chemically derivatized. A common method is trimethylsilylation (TMS).[14][15]

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the dried extract. The sample is then heated (e.g., at 60°C for 60 minutes) to complete the reaction, which converts hydroxyl and carboxyl groups to their TMS ethers and esters.[14]

-

-

GC-MS Analysis:

-

A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the different derivatized organic acids based on their boiling points and interaction with the capillary column.

-

As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

This compound is identified by its specific retention time and its characteristic mass spectrum, which is compared to a library of known compounds. Quantification is achieved by comparing its peak area to that of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can identify and quantify metabolites in complex mixtures like urine with minimal sample preparation.[16][17]

Methodology:

-

Sample Preparation:

-

A raw urine sample is centrifuged to remove particulate matter.

-

An aliquot of the supernatant is mixed with a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.[18]

-

The pH of the sample is adjusted, as the chemical shifts of certain protons are pH-dependent.[8]

-

-

Data Acquisition:

-

The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

A one-dimensional (1D) proton (¹H) NMR spectrum is acquired. A presaturation sequence is typically used to suppress the large water signal.[18]

-

-

Data Analysis and Identification:

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

Metabolites are identified by comparing the chemical shifts (ppm) and coupling patterns of their proton signals to spectral databases and known standards.

-

This compound is specifically identified by a characteristic doublet resonance. This peak's position is pH-sensitive, shifting from approximately 4.32 ppm at pH 2.5 to 4.10 ppm at pH 7.0.[8]

-

Quantification is performed by integrating the area of the characteristic this compound peak and comparing it to the integral of the known concentration of the internal standard.

-

Visualization of Metabolic Pathways

The following diagrams illustrate the biochemical context of this compound formation, highlighting the metabolic block in the Pentose Phosphate Pathway characteristic of Transaldolase Deficiency.

Figure 1. Metabolic block in TALDO deficiency and putative formation of this compound.

Figure 2. General experimental workflow for the quantification of urinary this compound.

Conclusion and Future Directions

This compound holds a unique position in the study of cellular metabolism. It is not a substrate in a major pathway but rather a sensitive and specific indicator of metabolic dysregulation within the pentose phosphate pathway. Its dramatic elevation in Transaldolase Deficiency underscores its value as a diagnostic biomarker. For researchers in metabolic diseases and drug development professionals targeting pathways involving the PPP, understanding the context of this compound formation is crucial.

Future research may focus on elucidating the specific, currently unknown enzymatic steps that lead from erythrose-4-phosphate to this compound. A deeper understanding of this alternative pathway could provide further insights into the pathophysiology of TALDO deficiency and potentially reveal new therapeutic targets to mitigate the effects of toxic metabolite accumulation.

References

- 1. Transaldolase - Creative Enzymes [creative-enzymes.com]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transaldolase - Wikipedia [en.wikipedia.org]

- 5. Transaldolase deficiency - Wikipedia [en.wikipedia.org]

- 6. Mitochondrial involvement and this compound as a novel biomarker in transaldolase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial involvement and this compound as a novel biomarker in transaldolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transaldolase Deficiency: A New Case Expands the Phenotypic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. metbio.net [metbio.net]

- 12. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeol.com [jeol.com]

- 16. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.wur.nl [research.wur.nl]

- 18. researchgate.net [researchgate.net]

Degradation Products of Erythronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythronic acid, a sugar acid with the chemical formula C₄H₈O₅, is a polyhydroxy acid that plays a role in various biological processes. Understanding its stability and degradation pathways is crucial for its application in research and potential therapeutic uses. This technical guide synthesizes the available scientific information on the degradation of this compound, focusing on potential degradation products and the mechanisms of their formation. Due to a notable scarcity of direct research on the degradation of this compound, this guide draws upon established chemical principles and studies of structurally related compounds, such as other short-chain hydroxy acids and lactones, to infer likely degradation pathways.

Postulated Degradation Pathways

The degradation of this compound is anticipated to occur through several key chemical transformations, including lactonization, oxidation, and decarboxylation. These pathways are influenced by environmental factors such as temperature, pH, light exposure, and the presence of oxidizing agents.

Lactonization: Formation of Erythrono-1,4-lactone

This compound can undergo intramolecular esterification to form a cyclic ester known as a lactone. Specifically, it is expected to form erythrono-1,4-lactone, a five-membered ring structure. This is a reversible equilibrium reaction, influenced by pH and the presence of water.[1]

-

Under acidic conditions: The equilibrium tends to favor the formation of the lactone.[1]

-

Under neutral or alkaline conditions: The equilibrium favors the open-chain carboxylic acid form.[2][3]

The interconversion between this compound and its lactone is a critical aspect of its chemistry and stability.

Oxidative Degradation

The multiple hydroxyl groups in this compound are susceptible to oxidation. Oxidative degradation can lead to the formation of various smaller, more highly oxidized products. The specific products will depend on the strength and nature of the oxidizing agent. Potential oxidation products could include shorter-chain carboxylic acids and aldehydes.[4]

Thermal Degradation and Decarboxylation

At elevated temperatures, this compound may undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂).[5] This reaction is common for carboxylic acids, particularly those with other functional groups that can stabilize the transition state. For polyhydroxy acids, thermal degradation can be complex, potentially leading to a variety of smaller molecules through a combination of decarboxylation and cleavage of carbon-carbon bonds.[6]

Hypothetical Degradation Products

Based on the degradation pathways of similar molecules, the following table summarizes the hypothetical degradation products of this compound. It is important to note that without direct experimental evidence, this information is predictive.

| Degradation Pathway | Potential Degradant | Chemical Formula | Notes |

| Lactonization | Erythrono-1,4-lactone | C₄H₆O₄ | Formed via intramolecular cyclization, favored in acidic conditions.[1] |

| Oxidation | Shorter-chain acids/aldehydes | Variable | Products would result from the cleavage of C-C bonds. |

| Decarboxylation | Trihydroxypropane | C₃H₈O₃ | Resulting from the loss of CO₂. |

Experimental Protocols: A General Framework

Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution sample to a light source that provides both UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) to separate and identify the degradation products.

Logical Relationships and Experimental Workflow